molecular formula C18H21BrN4O B501563 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide CAS No. 941912-86-3

3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B501563
CAS No.: 941912-86-3
M. Wt: 389.3g/mol
InChI Key: UOEOLSVOYVKWFB-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-(4-(pyridin-2-yl)piperazin-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs.

    Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyridine and piperazine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Lacks the bromine atom and piperazine moiety.

    3-bromo-N-(pyridin-2-yl)benzamide: Lacks the piperazine moiety.

    N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide: Lacks the bromine atom.

Uniqueness

3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide is unique due to the presence of both the bromine atom and the piperazine moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in medicinal chemistry .

Properties

IUPAC Name

3-bromo-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c19-16-5-3-4-15(14-16)18(24)21-8-9-22-10-12-23(13-11-22)17-6-1-2-7-20-17/h1-7,14H,8-13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEOLSVOYVKWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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